

(2-Amino-4-chlorophenyl)(phenyl)methanone

physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Amino-4-chlorophenyl)
(phenyl)methanone

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An In-depth Technical Guide to (2-Amino-4-chlorophenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-chlorophenyl)(phenyl)methanone is a chemical compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features, comprising a substituted aminobenzophenone skeleton, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its role in the synthesis of notable drugs.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **(2-Amino-4-chlorophenyl)(phenyl)methanone** is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
IUPAC Name	(2-amino-4-chlorophenyl) (phenyl)methanone	
CAS Number	4076-50-0	[1][2]
Molecular Formula	C ₁₃ H ₁₀ ClNO	[1][2]
Molecular Weight	231.68 g/mol	[1][2]
Physical Form	Solid	[1]
Melting Point	99-101 °C	
Boiling Point	424.3 °C (Predicted)	
Solubility	Information not available	
Storage	Keep in dark place, inert atmosphere, 2-8°C	[1][2]

Spectroscopic Data

Detailed spectroscopic data is critical for the unambiguous identification and characterization of **(2-Amino-4-chlorophenyl)(phenyl)methanone**. While publicly available spectra for this specific compound are limited, typical spectral characteristics can be inferred from its structure and data from closely related analogues.

¹H NMR (Nuclear Magnetic Resonance) Spectrum (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5-7.7	m	5H	Phenyl-H
~7.3	d	1H	Ar-H
~6.8	d	1H	Ar-H
~6.7	dd	1H	Ar-H
~6.0	br s	2H	NH ₂

¹³C NMR (Nuclear Magnetic Resonance) Spectrum (Predicted)

Chemical Shift (δ) ppm	Assignment
~196	C=O
~150	C-NH ₂
~138	Phenyl C (quaternary)
~135	C-Cl
~132	Ar-CH
~130	Phenyl-CH
~128	Phenyl-CH
~120	Ar-CH
~118	Ar-CH
~117	Ar-C (quaternary)

IR (Infrared) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H stretch
~1650	C=O stretch
~1600, 1450	C=C stretch (aromatic)
~1300	C-N stretch
~750	C-Cl stretch

Mass Spectrometry (MS) (Predicted)

m/z	Assignment
231/233	$[M]^+$ (isotopic pattern due to Cl)
203/205	$[M-CO]^+$
154	$[M-C_6H_5CO]^+$
105	$[C_6H_5CO]^+$
77	$[C_6H_5]^+$

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(2-Amino-4-chlorophenyl)(phenyl)methanone** is not readily available in the searched literature, a general and widely applicable method for the synthesis of 2-aminobenzophenones involves the Friedel-Crafts acylation of an appropriately substituted aniline.

General Protocol for the Synthesis of 2-Aminobenzophenones via Friedel-Crafts Acylation:

Materials:

- A substituted aniline (in this case, 3-chloroaniline would be a logical precursor, though rearrangements can occur)
- Benzoyl chloride
- A Lewis acid catalyst (e.g., anhydrous aluminum chloride, $AlCl_3$)
- An inert solvent (e.g., dichloromethane, 1,2-dichloroethane)
- Hydrochloric acid (for workup)
- Sodium hydroxide solution (for workup)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

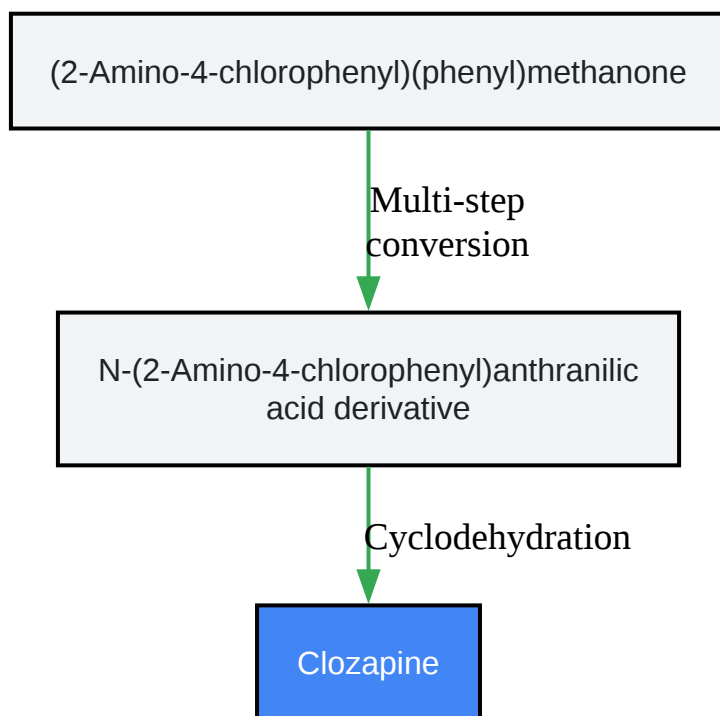
Procedure:

- To a cooled (0-5 °C) suspension of the Lewis acid (e.g., 1.2 equivalents) in the inert solvent, slowly add the substituted aniline (1 equivalent).
- To this mixture, add benzoyl chloride (1.1 equivalents) dropwise, maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
- The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- The aqueous layer is separated and basified with a sodium hydroxide solution to precipitate the product.
- The crude product is then extracted with an organic solvent.
- The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- The resulting solid can be further purified by recrystallization or column chromatography.

Role in Pharmaceutical Synthesis

(2-Amino-4-chlorophenyl)(phenyl)methanone is a key intermediate in the synthesis of several important pharmaceuticals, most notably the atypical antipsychotic drug, clozapine.^[3]^[4]^[5] The synthesis of clozapine involves the cyclization of an N-(2-amino-4-chlorophenyl)anthranilic acid derivative, which is prepared from precursors like **(2-Amino-4-chlorophenyl)(phenyl)methanone**.

Below is a simplified workflow illustrating the synthetic relationship.



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- To cite this document: BenchChem. [(2-Amino-4-chlorophenyl)(phenyl)methanone physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b107462#2-amino-4-chlorophenyl-phenyl-methanone-physical-and-chemical-properties>]

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